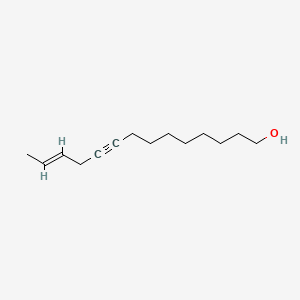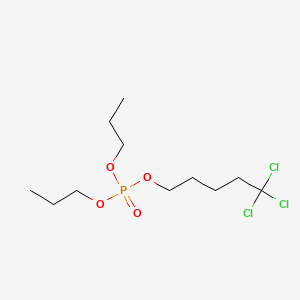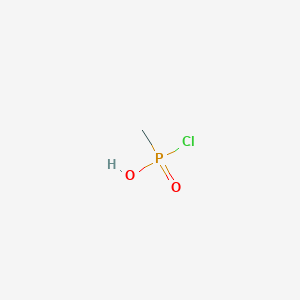
Methylphosphonochloridic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylphosphonochloridic acid is an organophosphorus compound with the chemical formula CH₅ClO₂P It is a derivative of methylphosphonic acid, where one of the hydroxyl groups is replaced by a chlorine atom
Métodos De Preparación
Methylphosphonochloridic acid can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
[ \text{CH}_3\text{P(O)(OH)}_2 + \text{SOCl}_2 \rightarrow \text{CH}_3\text{P(O)(OH)Cl} + \text{SO}_2 + \text{HCl} ]
This reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Methylphosphonochloridic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding phosphonates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state phosphorus compounds or reduction to form lower oxidation state compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Aplicaciones Científicas De Investigación
Methylphosphonochloridic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds, including pesticides and flame retardants.
Biology: The compound is studied for its potential use in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methylphosphonochloridic acid involves its reactivity with nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to attack by nucleophiles, leading to substitution reactions. This reactivity is exploited in various synthetic applications to introduce the phosphonate group into target molecules.
Comparación Con Compuestos Similares
Methylphosphonochloridic acid can be compared with other organophosphorus compounds such as:
Methylphosphonic acid: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Ethylphosphonochloridic acid: Contains an ethyl group instead of a methyl group, leading to different reactivity and applications.
Phosphonic acid: The parent compound with two hydroxyl groups, used in a wide range of applications but with different reactivity compared to this compound.
The uniqueness of this compound lies in its combination of a phosphonate group with a reactive chlorine atom, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
42408-72-0 |
|---|---|
Fórmula molecular |
CH4ClO2P |
Peso molecular |
114.47 g/mol |
Nombre IUPAC |
chloro(methyl)phosphinic acid |
InChI |
InChI=1S/CH4ClO2P/c1-5(2,3)4/h1H3,(H,3,4) |
Clave InChI |
JVMPUTQDWDLULW-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
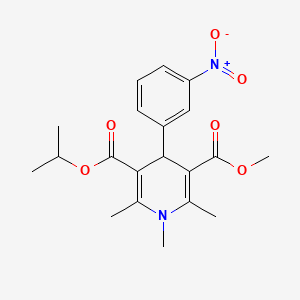
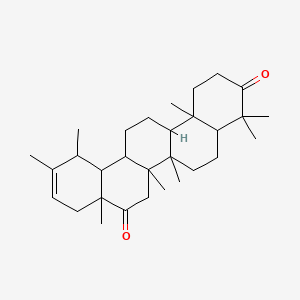
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
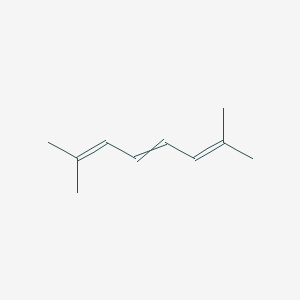
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
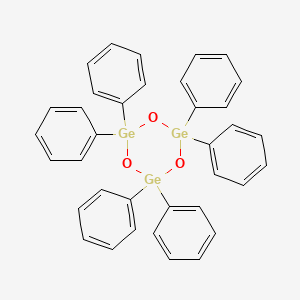
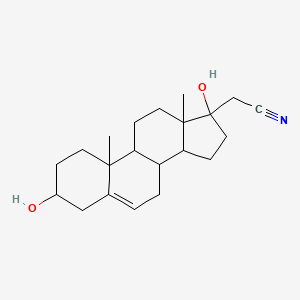
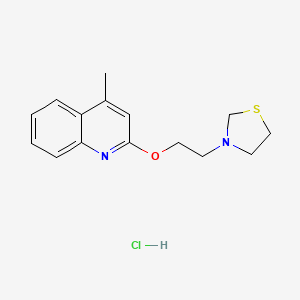
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
